

# Head-to-head comparison of Sevelamer and lanthanum carbonate on FGF23 levels

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## Compound of Interest

Compound Name: Sevelamer

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## Head-to-Head Comparison: Sevelamer vs. Lanthanum Carbonate on FGF23 Levels

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphate binders **Sevelamer** and Lanthanum Carbonate, with a specific focus on their impact on Fibroblast Growth Factor 23 (FGF23) levels in patients with Chronic Kidney Disease (CKD). The information presented is collated from various clinical studies to aid in research and development efforts in the field of nephrology and mineral bone disorders.

## Introduction

Elevated levels of FGF23 are recognized as an early biomarker for disordered phosphate metabolism in Chronic Kidney Disease (CKD) and are associated with increased cardiovascular morbidity and mortality.<sup>[1][2][3]</sup> Phosphate binders are a cornerstone of therapy for hyperphosphatemia in CKD. While their primary mechanism is the reduction of intestinal phosphate absorption, their differential effects on FGF23 levels are of significant interest. This guide compares the performance of two non-calcium-based phosphate binders, **Sevelamer** (a resin-based binder) and Lanthanum Carbonate (a metal-based binder), on circulating FGF23 concentrations.

## Quantitative Data Summary

The following table summarizes the quantitative data from key clinical trials investigating the effects of **Sevelamer** and Lanthanum Carbonate on FGF23 and other related biochemical markers.

Study & Patient Population	Intervention	Duration	Baseline FGF23	Change in FGF23	Baseline Serum Phosphate	Change in Serum Phosphate	Other Key Findings
Gonzalez-Parra et al. (2011) [1][4] CKD Stage 3a/3b (n=18)	Lanthanum Carbonate (750 mg TID)	4 weeks	Not specified	Median -21.8% (c-terminal FGF23)	<4.5 mg/dL	No significant change	Significant decrease in urinary phosphate excretion. No change in PTH.
FRENCH Study [5] [6] CKD Stage 3b/4 (n=78)	Sevelamer Carbonate (4.8 g/day ) vs. Placebo	12 weeks	Median 238 RU/mL (Sevelamer), 236 RU/mL (Placebo)	No significant difference between groups	Not specified	No significant difference between groups	C-terminal FGF23 levels increased by about 30% in both groups.
COMBINE Trial [7] CKD Stage 3b/4 (n=205)	Lanthanum Carbonate (1000 mg TID) vs. Nicotinamide vs. Both vs. Placebo	12 months	Median 99 pg/mL	No significant difference across arms	3.7 mg/dL	No significant difference across arms	Gastrointestinal symptoms limited adherence.

Makowka & Nowicki (2021)[8][9][10][11]	CKD with eGFR <60 mL/min (n=34)	24 hours	Not specified	Single dose Lanthanum Carbonate (1000 mg) vs. Sevelamer Hydrochloride (2400 mg)		Not specified	Decreased after each drug (no significant difference between drugs)	Not specified	Decreased after each drug (no significant difference between drugs)	Sevelamer was associated with a greater increase in serum calcium.
Animal Study (Rat Model) [12]	Uremic Rats	4 weeks	Not specified	Sucroferric Oxyhydroxide vs. Lanthanum Carbonate vs. Sevelamer Carbonate		Not specified	Lower, but not statistically significant, with Lanthanum and Sevelamer.	Not specified	Significant reduction in all binder groups	All three binders similarly reduced secondary hyperparathyroidism and vascular calcifications.

## Experimental Protocols

### Study by Gonzalez-Parra et al. (2011) with Lanthanum Carbonate[1][4]

- Study Design: A prospective, longitudinal, open-label study.
- Patient Population: 18 Caucasian patients with CKD Stage 3a/3b and serum phosphate levels below 4.5 mg/dL.
- Intervention: Patients first underwent a 4-week period of a standardized phosphorus-restricted diet (0.8 g/kg/day protein). Following this, they continued the diet and received lanthanum carbonate at a dose of 750 mg with each of the three main meals for 4 weeks.
- Biochemical Analysis: Blood and 12-hour urine samples were collected at baseline (after the diet period) and after the 4-week treatment period. Carboxyterminal FGF23 (c-terminal FGF23) was measured.

## The FRENCH Study with Sevelamer Carbonate[5][6]

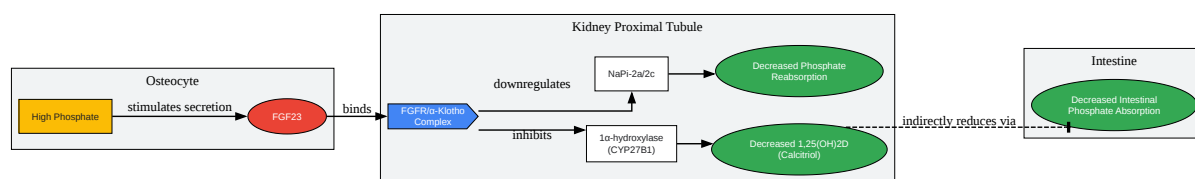
- Study Design: A randomized, placebo-controlled, double-blind trial.
- Patient Population: 78 patients with CKD stage 3b/4, fasting serum phosphate >3.1 mg/dl, and serum C-terminal FGF23 >80 RU/ml.
- Intervention: Patients were randomized to receive either **sevelamer** carbonate (4.8 g/day ) or a placebo for 12 weeks.
- Biochemical Analysis: Serum C-terminal FGF23 levels were measured at baseline and at the end of the 12-week treatment period. Other markers of mineral bone disease were also assessed.

## The COMBINE Trial[7]

- Study Design: A randomized, placebo-controlled trial.
- Patient Population: 205 participants with an eGFR of 20-45 ml/min per 1.73 m<sup>2</sup> (CKD stage 3b/4).
- Intervention: Participants were randomized to one of four groups for 12 months: nicotinamide (750 mg twice daily) plus lanthanum carbonate (1000 mg thrice daily), nicotinamide plus lanthanum carbonate placebo, lanthanum carbonate plus nicotinamide placebo, or double placebo.

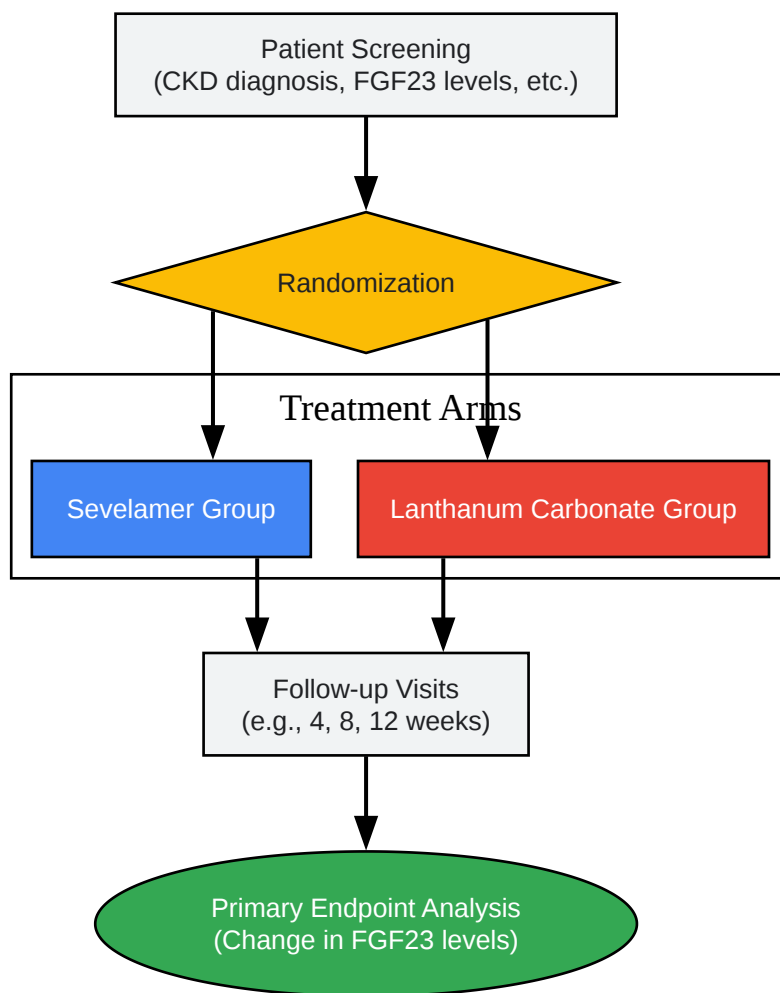
- Biochemical Analysis: The dual primary endpoints were the change from baseline in serum phosphate and intact FGF23 concentrations over 12 months.

## Visualizations: Signaling Pathways and Experimental Workflow



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Caption: FGF23 Signaling Pathway in Phosphate Homeostasis.



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